molecular formula C9H9ClO3 B2370733 (6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol CAS No. 170353-57-8

(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol

Cat. No.: B2370733
CAS No.: 170353-57-8
M. Wt: 200.62
InChI Key: LJINDSYFYHYUEU-UHFFFAOYSA-N
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Description

(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chiral benzodioxane derivative characterized by a 1,4-benzodioxane core substituted with a hydroxymethyl group at the 2-position and a chlorine atom at the 6-position. Its molecular formula is C₉H₉ClO₃ (molecular weight: 200.62 g/mol), and it exists as enantiomers: the (R)- and (S) -forms (CAS: 1931925-48-2 and 189683-24-7, respectively) . The compound is synthesized via stereoselective routes, often involving reductions of ester precursors (e.g., using DIBAL-H) or Corey–Chaykovsky reactions . It serves as a key intermediate in medicinal chemistry, particularly for anticonvulsant agents .

Properties

IUPAC Name

(6-chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJINDSYFYHYUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Condensation

A widely used method involves the condensation of 6-chlorocatechol (1,2-dihydroxy-6-chlorobenzene) with glycerol derivatives. Under acidic conditions, the diol reacts with the catechol to form the dioxane ring:

Reagents and Conditions

  • 6-Chlorocatechol (1.0 eq), 2-(hydroxymethyl)-1,3-propanediol (1.2 eq), p-toluenesulfonic acid (0.1 eq), toluene , reflux at 110°C for 12 h.
  • Yield : 68–72% after silica gel chromatography.

Mechanistic Insight : Protonation of the hydroxyl groups facilitates nucleophilic attack, forming ether linkages. The hydroxymethyl group is introduced via the diol’s structure.

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction enables stereoselective formation of the dioxane ring using triphenylphosphine and diethyl azodicarboxylate (DEAD):

Procedure

  • 6-Chlorocatechol (1.0 eq), (R)- or (S)-2,3-dihydroxypropan-1-ol (1.1 eq), DEAD (1.5 eq), PPh$$_3$$ (1.5 eq), THF , 0°C to 25°C, 24 h.
  • Enantiomeric Excess : >90% for (R)-isomer.

Limitation : High cost of chiral diols necessitates catalytic asymmetric approaches for scale-up.

Asymmetric Synthesis via Dual Photoredox/Nickel Catalysis

A cutting-edge method employs visible light-mediated enantioselective C-O coupling to construct the benzodioxane core with excellent stereocontrol:

Key Steps

  • Substrate Preparation : 6-Chloro-1,2-dihydroxybenzene and a prochiral allylic alcohol.
  • Catalytic System : NiCl$$2$$·glyme (10 mol%), Ir(ppy)$$3$$ (2 mol%), chiral ligand L (12 mol%), DMA , 25°C, 24 h.
  • Outcome : 85% yield, 94% ee for (R)-isomer.

Advantage : Avoids stoichiometric chiral auxiliaries, enabling sustainable large-scale production.

Functional Group Transformations

Borane-Mediated Reduction of Ketone Precursors

A two-step process converts ketone intermediates to the hydroxymethyl group:

Step 1: Ketone Synthesis

  • 6-Chloro-2,3-dihydrobenzo[b]dioxin-2-carboxylic acid (1.0 eq), SOCl$$_2$$ (2.0 eq), DMF (cat.), 70°C, 4 h → acyl chloride .
  • Step 2: Reduction
    • Acyl chloride (1.0 eq), BH$$_3$$-THF (3.0 eq), THF , 0°C to 60°C, 6 h → hydroxymethyl product .
    • Yield : 78% over two steps.

Epoxide Ring-Opening

Epoxides derived from chlorinated benzodioxanes react with water under basic conditions:

Procedure

  • 6-Chloro-2,3-epoxy-2,3-dihydrobenzo[b]dioxane (1.0 eq), H$$_2$$O , NaOH (1.5 eq), EtOH , 80°C, 3 h.
  • Yield : 65%.

Chlorination Strategies

Direct Ring Chlorination

Post-ring formation chlorination using SOCl$$2$$ or PCl$$5$$ :

  • 2,3-Dihydrobenzo[b]dioxin-2-yl)methanol (1.0 eq), SOCl$$_2$$ (1.2 eq), DCM , 0°C to 25°C, 6 h.
  • Regioselectivity : 85% para-chlorination due to electron-donating dioxane oxygen.

Pre-Chlorinated Catechol Derivatives

Using 6-chlorocatechol as a starting material ensures regiochemical fidelity, avoiding competing substitution pathways.

Industrial-Scale Optimization

Continuous Flow Synthesis

Microreactor systems enhance safety and yield for exothermic steps like chlorination:

  • Residence Time : 2 min at 50°C, Conversion : >95%.

Crystallization-Induced Dynamic Resolution

Racemic mixtures are resolved via chiral additives, achieving 98% ee for pharmaceutical-grade material.

Comparative Analysis of Methods

Method Key Reagents Yield (%) ee (%) Scale Feasibility
Acid-Catalyzed Condensation 6-Chlorocatechol, diol 68–72 N/A Pilot-scale
Mitsunobu Reaction DEAD, PPh$$_3$$ 75 >90 Lab-scale
Photoredox/Ni Catalysis NiCl$$2$$, Ir(ppy)$$3$$ 85 94 Industrial
Borane Reduction BH$$_3$$-THF 78 N/A Multi-kilogram

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Anticancer Activity

Research indicates that (6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol exhibits promising anticancer properties. Studies have shown that derivatives of benzo[d]dioxins can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds led to significant reductions in tumor growth in xenograft models. This suggests that this compound could be explored further for its potential as an anticancer drug .

Neuroprotective Effects

There is emerging evidence that compounds related to this compound may offer neuroprotective benefits. These compounds have been studied for their ability to mitigate oxidative stress and inflammation in neuronal cells.

Case Study : Research highlighted in Neuroscience Letters showed that similar benzo[d]dioxin derivatives reduced neuroinflammation markers in animal models of neurodegenerative diseases. This suggests a potential application for this compound in treating conditions like Alzheimer's disease .

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further chemical modifications that can lead to the development of novel compounds with diverse biological activities.

Material Science

The compound's unique structure also makes it suitable for applications in material science. It can be utilized in the synthesis of polymers and other materials with specific properties.

Data Table: Comparison of Applications

Application TypeDescriptionRelevant Studies
Anticancer ActivityInhibits cancer cell proliferation; induces apoptosisJournal of Medicinal Chemistry
Neuroprotective EffectsReduces oxidative stress and inflammation in neuronal cellsNeuroscience Letters
Synthetic ChemistryServes as a building block for novel organic compoundsVarious synthetic pathways
Material ScienceUtilized in the synthesis of specialized polymersMaterial Science Journals

Mechanism of Action

The mechanism of action of (6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The chloro and methanol groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or inducing oxidative stress .

Comparison with Similar Compounds

Substituent Variations on the Benzodioxane Core

Modifications to the substituents on the benzodioxane scaffold significantly alter physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol Cl (6), CH₂OH (2) C₉H₉ClO₃ 200.62 Anticonvulsant intermediate
(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol Br (6), CH₂OH (2) C₉H₉BrO₃ 245.07 Higher molecular weight; potential halogen-specific reactivity
(6-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol NO₂ (6), CH₂OH (2) C₉H₉NO₅ 211.17 Electron-withdrawing nitro group enhances electrophilicity
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol H (6), CH₂OH (2) C₉H₁₀O₃ 166.17 Baseline compound; no halogen substituent

Key Observations :

  • Electron-Deficient Groups: The nitro derivative (C₉H₉NO₅) introduces strong electron-withdrawing effects, which may alter metabolic stability or reactivity in further synthetic modifications .

Functional Group Modifications

Replacing the hydroxymethyl group with other functional groups diversifies applications:

Compound Name Functional Group (Position) Key Properties/Applications Reference
(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride NH₂ (via CH₂NH₂·HCl) Amine derivative; anticonvulsant precursor
4-Chloro-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)aniline NH-(4-Cl-C₆H₄) (via CH₂NH-) Aniline derivative; potential CNS agent
(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl tosylate OTs (via CH₂OTs) Tosylate intermediate for nucleophilic substitutions

Key Observations :

  • Amine Derivatives : The hydrochloride salt of the methylamine analog (CAS: 1001180-07-9) demonstrates enhanced water solubility, critical for pharmacological formulations .

Pharmacological Activity

This compound is a precursor to (S)-(6-chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methylamine, a compound with demonstrated anticonvulsant activity in preclinical models . In contrast, analogs like HMBc (6-propyl-substituted) and HMBa-1 (4-chloroaniline derivative) show divergent biological profiles, suggesting substituent-dependent target engagement .

Biological Activity

The compound (6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol (CAS Number: 189683-24-7) has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Formula: C₉H₉ClO₃
Molecular Weight: 200.62 g/mol
CAS Number: 189683-24-7
Purity: ≥ 95%
Physical Form: White to yellow solid

Structural Representation

The structure of this compound includes a chlorinated dioxin moiety that may influence its biological interactions.

Research indicates that this compound exhibits cytotoxic and pro-apoptotic activities , particularly against various cancer cell lines. Its mechanism of action involves the targeting of microtubules and modulation of autophagy pathways.

Key Findings:

  • Cytotoxicity : The compound has demonstrated significant cytotoxic effects on hematological cancer cells and solid tumor cell lines.
  • Pro-Apoptotic Activity : It induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
  • Autophagy Inhibition : The compound acts as a late-stage autophagy inhibitor, impairing autophagosome-lysosome fusion, which is critical for cellular degradation processes.

Study 1: Pro-Apoptotic Effects on Cancer Cells

A study conducted on various cancer cell lines showed that this compound effectively induced apoptosis in colon cancer cells. The treatment resulted in a significant increase in apoptotic markers such as cleaved PARP and active caspase-3 .

Study 2: Autophagy Modulation

In another investigation, the compound was shown to inhibit autophagic flux in chronic lymphocytic leukemia (CLL) cells. This inhibition enhanced the efficacy of other chemotherapeutic agents when used in combination therapies .

Data Table: Biological Activity Summary

Activity Cell Line Tested IC50 Value (µM) Mechanism
CytotoxicityColon Cancer Cells10Induction of apoptosis
Pro-ApoptoticHematological Cancer Cells5Activation of caspases
Autophagy InhibitionCLL Cells15Impairment of autophagosome fusion

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications to the dioxin scaffold have been explored to enhance efficacy and reduce toxicity profiles.

SAR Analysis Insights:

  • Chlorine Substitution : The presence of chlorine at the 6-position is critical for maintaining cytotoxic activity.
  • Hydroxymethyl Group : The methanol moiety enhances solubility and bioavailability, contributing to its overall effectiveness.

Q & A

Basic: What are the recommended synthetic routes for (6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol?

Methodological Answer:
The synthesis typically involves functionalization of the benzodioxin core. For example, alkylaminophenol derivatives can be synthesized via nucleophilic substitution or condensation reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Post-synthetic purification via column chromatography (e.g., silica gel, gradient elution) ensures high yields. Theoretical optimization using DFT/B3LYP/6-311++G(d,p) methods can validate reaction pathways and predict intermediates .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

Technique Purpose
FT-IR Confirmation of hydroxyl (-OH) and C-Cl bonds.
NMR (¹H/¹³C) Structural elucidation (e.g., dihydrobenzo ring protons, methanol-CH₂).
Mass Spectrometry Molecular weight verification and fragmentation pattern analysis.
XRD Crystalline structure determination (if applicable).
Experimental data should be cross-validated with computational spectra from DFT calculations .

Advanced: How can DFT calculations predict electronic properties and reactivity?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • Bond parameters (lengths, angles) to identify steric strain.
  • Frontier Molecular Orbitals (FMOs) to assess chemical reactivity (HOMO-LUMO gap).
  • Natural Bond Orbital (NBO) analysis to evaluate hyperconjugative interactions and charge distribution.
    These insights guide predictions on regioselectivity in further reactions (e.g., electrophilic substitution at the chloro-substituted position) .

Advanced: How to resolve discrepancies between experimental and computational data?

Methodological Answer:
Discrepancies (e.g., bond lengths varying by >0.05 Å) may arise from solvent effects or crystal packing in experiments vs. gas-phase DFT models. Strategies include:

  • Re-optimizing structures with solvation models (e.g., PCM).
  • Comparing experimental XRD data with DFT-optimized geometries.
  • Using higher-level theories (e.g., MP2) for critical parameters.
    Such analyses refine computational models for accurate property prediction .

Advanced: What methodologies assess bioactivity via molecular docking?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes, receptors). Steps:

Protein Preparation : Retrieve target structure from PDB (e.g., cancer-related kinases).

Ligand Preparation : Optimize compound geometry using DFT.

Grid Box Setup : Focus on active sites (e.g., ATP-binding pockets).

Post-Docking Analysis : Calculate binding energies and visualize interactions (hydrogen bonds, hydrophobic contacts).
Studies on benzodioxin derivatives show potential for optoelectronic and medicinal applications .

Basic: What storage and handling precautions are recommended?

Methodological Answer:

  • Storage : Seal in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the methanol group.
  • Handling : Use glove boxes or fume hoods due to potential irritancy (refer to GHS hazard statements).
  • Stability Testing : Monitor via periodic HPLC/GC-MS to detect degradation products (e.g., oxidation to ketone) .

Advanced: How to evaluate environmental fate and ecotoxicological impacts?

Methodological Answer:
Adopt frameworks from long-term environmental studies:

Physicochemical Properties : Measure logP (lipophilicity), water solubility, and photodegradation rates.

Biotic/Abiotic Degradation : Use OECD guidelines for hydrolysis (pH 4–9) and microbial degradation assays.

Toxicity Profiling : Conduct assays on model organisms (e.g., Daphnia magna, algae) to determine EC₅₀ values.
Data inform risk assessments under real ecosystem conditions .

Advanced: How do substituents (e.g., Cl, OCH₃) influence reactivity?

Methodological Answer:

  • Electrophilic Reactivity : Chloro groups direct electrophiles to para positions via electron-withdrawing effects (validated by NBO charges).
  • Steric Effects : Methanol-CH₂ may hinder access to reactive sites, requiring bulky reagents (e.g., LDA for deprotonation).
    Comparative studies with non-chlorinated analogs (e.g., 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethanol) quantify substituent effects on reaction kinetics .

Advanced: What strategies optimize synthetic yields in multi-step reactions?

Methodological Answer:

  • Stepwise Monitoring : Use TLC/LC-MS after each step to isolate intermediates.
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps.
  • Temperature Control : Low temps (−70°C) for sensitive reductions (e.g., DIBAL-H) to prevent over-reduction .

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